molecular formula C18H22F3N3 B10933792 N-(3,3-dimethylbutan-2-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(3,3-dimethylbutan-2-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10933792
M. Wt: 337.4 g/mol
InChI Key: MYVREOVJWTUXRK-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1,2,2-TRIMETHYLPROPYL)AMINE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure includes a pyrimidine ring substituted with a trifluoromethyl group and a methylphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1,2,2-TRIMETHYLPROPYL)AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1,2,2-TRIMETHYLPROPYL)AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1,2,2-TRIMETHYLPROPYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1,2,2-TRIMETHYLPROPYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with trifluoromethyl and methylphenyl substitutions. Examples include:

Uniqueness

N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1,2,2-TRIMETHYLPROPYL)AMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H22F3N3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H22F3N3/c1-11-6-8-13(9-7-11)14-10-15(18(19,20)21)24-16(23-14)22-12(2)17(3,4)5/h6-10,12H,1-5H3,(H,22,23,24)

InChI Key

MYVREOVJWTUXRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NC(C)C(C)(C)C)C(F)(F)F

Origin of Product

United States

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